![molecular formula C6H13N5 B3426895 N-[amino(imino)methyl]pyrrolidine-1-carboximidamide CAS No. 553-83-3](/img/no-structure.png)

N-[amino(imino)methyl]pyrrolidine-1-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

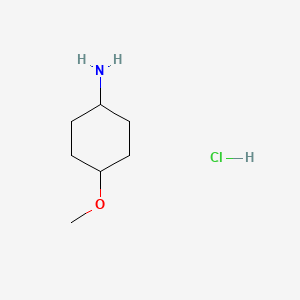

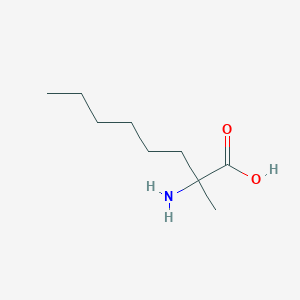

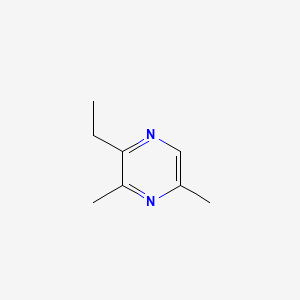

N-[amino(imino)methyl]pyrrolidine-1-carboximidamide is a chemical compound with the molecular weight of 155.2 . It is also known by its IUPAC name N-[imino(1-pyrrolidinyl)methyl]guanidine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 155.2 .科学的研究の応用

Synthesis of Novel Organic Compounds

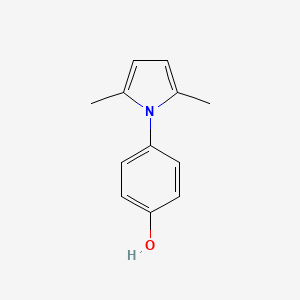

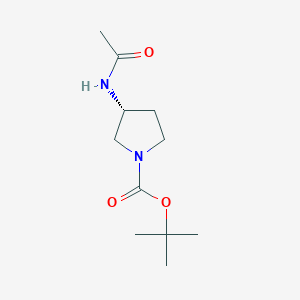

Research has demonstrated the utility of derivatives of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide in the synthesis of novel organic compounds. For instance, the stereoselective formation of pyrroline rings through the cyclization of conjugated azomethine ylides at the periphery of the pyrido[1,2-a]pyrimidine system has been reported, showcasing the compound's role in creating complex molecular architectures (Noguchi et al., 2003).

Catalysis and Synthesis Enhancement

The compound and its analogs have been used to catalyze and enhance the synthesis of various heterocyclic compounds. For example, DMAP catalyzed the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from related pyrrolidine derivatives, illustrating its role in facilitating complex chemical reactions (Khashi et al., 2015).

Antibacterial Applications

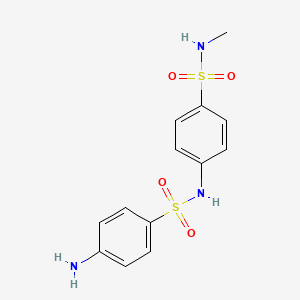

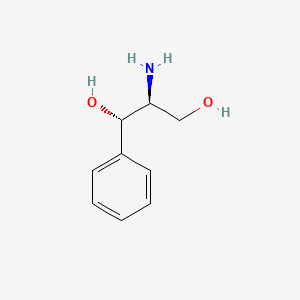

Some studies have explored the antibacterial potential of amino acid conjugates to imino-pyrrolidine derivatives. These compounds have shown inhibitory effects against specific bacterial strains, highlighting their potential application in developing new antibacterial agents (Mitchell, 2010).

Crystal Structure Analysis

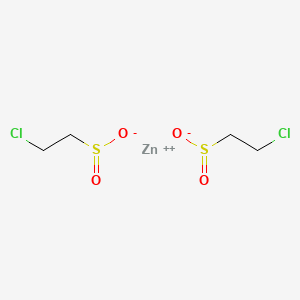

The crystal structures of derivatives of this compound have been analyzed to understand better the molecular interactions and hydrogen bonding patterns, which is crucial for designing drugs and materials with specific properties (Eya’ane Meva et al., 2017).

Synthesis of Bioactive Compounds

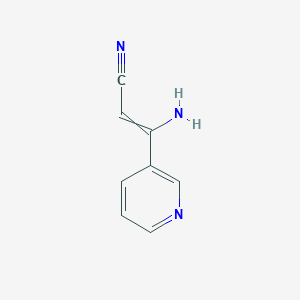

The compound has also been utilized in the synthesis of bioactive compounds, such as biguanide derivatives. These studies have shown that biguanides derived from this compound can modulate biochemical parameters under oxidative stress conditions, suggesting their potential use in neuroprotection and antioxidant therapies (Popova et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves the reaction of pyrrolidine-1-carboximidamide with an amino(imino)methyl group.", "Starting Materials": [ "Pyrrolidine-1-carboximidamide", "Amino(imino)methyl group" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-1-carboximidamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add the amino(imino)methyl group to the solution and stir for several hours at room temperature.", "Step 3: Purify the resulting compound by recrystallization or column chromatography.", "Step 4: Characterize the compound using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |

CAS番号 |

553-83-3 |

分子式 |

C6H13N5 |

分子量 |

155.20 g/mol |

IUPAC名 |

N'-carbamimidoylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) |

InChIキー |

TUOOWPGKBKCOHX-UHFFFAOYSA-N |

異性体SMILES |

C1CCN(C1)/C(=N/C(=N)N)/N |

SMILES |

C1CCN(C1)C(=N)N=C(N)N |

正規SMILES |

C1CCN(C1)C(=NC(=N)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。